3-(5-Methoxy-1H-benzoimidazol-2-ylamino)-propan-1-ol
Description
3-(5-Methoxy-1H-benzoimidazol-2-ylamino)-propan-1-ol is a benzimidazole derivative characterized by a methoxy substituent at the 5-position of the benzimidazole core and a propan-1-ol chain linked via an amino group. The methoxy group may enhance metabolic stability compared to bulkier alkoxy substituents (e.g., ethoxy), while the propanol chain could influence solubility and membrane permeability.
Properties
IUPAC Name |
3-[(6-methoxy-1H-benzimidazol-2-yl)amino]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-16-8-3-4-9-10(7-8)14-11(13-9)12-5-2-6-15/h3-4,7,15H,2,5-6H2,1H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPBLFOJWKMBRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)NCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methoxy-1H-benzoimidazol-2-ylamino)-propan-1-ol typically involves the following steps:
Formation of the benzimidazole core: This is achieved by the condensation of o-phenylenediamine with methoxy-substituted carboxylic acids or their derivatives under acidic conditions.
Introduction of the propanol moiety: The benzimidazole intermediate is then reacted with a suitable alkylating agent, such as 3-chloropropanol, under basic conditions to introduce the propanol group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methoxy-1H-benzoimidazol-2-ylamino)-propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
3-(5-Methoxy-1H-benzoimidazol-2-ylamino)-propan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-Methoxy-1H-benzoimidazol-2-ylamino)-propan-1-ol involves its interaction with specific molecular targets and pathways. The benzimidazole core can interact with enzymes and receptors, modulating their activity. The methoxy and propanol groups can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogue is 3-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-propan-1-ol (CAS 301163-46-2, C₁₂H₁₇N₃O₂, MW 235.28 g/mol) . Key differences include:
- Substituent at the 5-position: Methoxy (-OCH₃) vs. ethoxy (-OC₂H₅). Ethoxy may increase lipophilicity, favoring membrane permeability but risking slower metabolic clearance .
Other structurally related compounds from share a benzimidazole core but differ in substituents on the propanol chain or benzyl groups. Examples include:
- Compound 5: 1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-phenoxypropan-2-ol (MW ~367 g/mol, Rt=1.05 min).
- Compound 9: 1-(3-Benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-morpholinopropan-2-ol (MW 367 g/mol, Rt=0.67 min) .
Physicochemical Properties
- Retention Time (Rt): Shorter Rt (e.g., 0.67 min for Compound 9) suggests higher polarity, likely due to the morpholino group enhancing hydrophilicity .
- Purity : Most analogues in exhibit >98% purity, indicating robust synthetic protocols for benzimidazole derivatives .
Functional Implications
Biological Activity
3-(5-Methoxy-1H-benzoimidazol-2-ylamino)-propan-1-ol is a benzimidazole derivative that exhibits a range of biological activities, making it a compound of interest in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 221.26 g/mol. The compound features a benzimidazole core, which is known for its diverse biological activities, particularly in the development of therapeutic agents.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Benzimidazole Core : This is achieved through the condensation of o-phenylenediamine with methoxy-substituted carboxylic acids under acidic conditions.
- Introduction of the Propanol Moiety : The benzimidazole intermediate is reacted with an alkylating agent like 3-chloropropanol under basic conditions to introduce the propanol group.
Biological Activity
Research indicates that this compound exhibits several significant biological activities:
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains. In vitro studies have shown promising results:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.015 mg/mL |
| Escherichia coli | 0.025 mg/mL |
| Candida albicans | 0.020 mg/mL |
These findings suggest that the compound possesses effective antibacterial and antifungal properties, potentially useful in treating infections caused by these pathogens .
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for anticancer properties. Studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 12.5 |
| MCF-7 (breast cancer) | 15.0 |
| A549 (lung cancer) | 10.0 |
The mechanism underlying its anticancer activity appears to involve cell cycle arrest and induction of apoptosis in treated cells .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The benzimidazole moiety can interact with enzymes involved in critical metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : The compound may bind to various receptors, influencing signaling pathways associated with cell growth and survival.
- Enhanced Solubility and Bioavailability : The methoxy and propanol groups improve the compound's solubility, facilitating better absorption and distribution within biological systems .
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- A study published in MDPI reported its effectiveness against drug-resistant strains of bacteria, indicating its potential role as a new antimicrobial agent .
- Another investigation focused on its anticancer properties, demonstrating significant cytotoxic effects on multiple cancer cell lines while exhibiting low toxicity toward normal cells .
Q & A
Q. How can researchers ensure reproducibility in biological assays involving this compound?
- Methodological Answer :
- Standardized Protocols : Follow OECD guidelines for cytotoxicity assays (e.g., cell passage number <20, serum-free conditions).
- Positive Controls : Use doxorubicin (anticancer) and ciprofloxacin (antimicrobial) to validate assay sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
